Peaqx
Übersicht
Beschreibung
Molecular Structure Analysis
PEAQX has the molecular formula C17H17BrN3O5P . Its molecular weight is 454.21 . The IUPAC name for PEAQX is ( { [ (1S)-1- (4-bromophenyl)ethyl]amino}- (2,3-dioxo-1,4-dihydroquinoxalin-5-yl)methyl)phosphonic acid .
Chemical Reactions Analysis
PEAQX is a competitive antagonist at the NMDA receptor . It has been shown to have anticonvulsant action in animal models of convulsive seizures . The highest dose (20 mg/kg) was efficient in younger groups, which might be due to lower specificity of PEAQX and its partial affinity to the GluN2B subunit .
Physical And Chemical Properties Analysis
PEAQX has a molecular weight of 454.21 . . It is stored at temperatures between -80 and -20 degrees Celsius .
Wissenschaftliche Forschungsanwendungen
Field
This research was conducted in the field of Developmental Epileptology .
Summary of the Application
The study aimed to show changes in the anticonvulsant action of the GluN2A subunit-preferring antagonist during the postnatal development of rats .
Methods of Application
The possible anticonvulsant action of PEAQX was tested in 12-, 18-, and 25-day-old rats in three models of convulsive seizures . The doses of PEAQX used were 5, 10, 20 mg/kg s.c .
Results or Outcomes
PEAQX suppressed pentylenetetrazol-induced generalized seizures in all three age groups in a dose-dependent manner . Anticonvulsant action of all three doses of PEAQX against cortical epileptic afterdischarges was found in the 25-day-old animals .
Application in Neurobiology
Field
This research was conducted in the field of Neurobiology .
Summary of the Application
The study investigated the contribution of GluN2C/2D subunits to synaptic regulation and plasticity in the anterior cingulate cortex of adult mice .
Methods of Application
The researchers applied a selective antagonist of GluN2C/2D, UBP145, and observed its effects on NMDAR-mediated currents and miniature EPSCs (mEPSCs) . They also tested the effects of PEAQX, a GluN2A antagonist .
Results or Outcomes
The application of PEAQX blocked the NMDAR-mediated EPSCs, indicating that NMDAR containing GluN2A or GluN2B subunits contribute to most of the NMDAR currents . UBP145 decreased the frequency of the mEPSCs while the amplitude remained intact, suggesting that the GluN2C/2D may be involved in presynaptic regulation of spontaneous glutamate release .
Application in Pharmacology
Field
This research was conducted in the field of Pharmacology .
Summary of the Application
The study aimed to show changes in the anticonvulsant action of the GluN2A subunit-preferring antagonist during the postnatal development of rats .
Methods of Application
The possible anticonvulsant action of PEAQX was tested in 12-, 18-, and 25-day-old rats in three models of convulsive seizures . The doses of PEAQX used were 5, 10, 20 mg/kg s.c .
Results or Outcomes
PEAQX suppressed pentylenetetrazol-induced generalized seizures in all three age groups in a dose-dependent manner . Anticonvulsant action of all three doses of PEAQX against cortical epileptic afterdischarges was found in the 25-day-old animals .
Application in Neurophysiology
Field
This research was conducted in the field of Neurophysiology .
Summary of the Application
The study investigated the effects of chronic ethanol exposure on facial stimulation-evoked MF–GC synaptic transmission .
Methods of Application
The researchers applied a selective GluN2A antagonist, PEAQX (10 μM), and observed its effects on MF–GC synaptic transmission .
Results or Outcomes
Chronic ethanol exposure-induced facilitation of facial stimulation evoked by MF–GC synaptic transmission was abolished by PEAQX .
Application in Pharmacology
Field
This research was conducted in the field of Pharmacology .
Summary of the Application
The study aimed to show changes in the anticonvulsant action of the GluN2A subunit-preferring antagonist during the postnatal development of rats .
Methods of Application
The possible anticonvulsant action of PEAQX was tested in 12-, 18-, and 25-day-old rats in three models of convulsive seizures . The doses of PEAQX used were 5, 10, 20 mg/kg s.c .
Results or Outcomes
PEAQX suppressed pentylenetetrazol-induced generalized seizures in all three age groups in a dose-dependent manner . Anticonvulsant action of all three doses of PEAQX against cortical epileptic afterdischarges was found in the 25-day-old animals .
Application in Neurophysiology
Field
This research was conducted in the field of Neurophysiology .
Summary of the Application
The study investigated the effects of chronic ethanol exposure on facial stimulation-evoked MF–GC synaptic transmission .
Methods of Application
The researchers applied a selective GluN2A antagonist, PEAQX (10 μM), and observed its effects on MF–GC synaptic transmission .
Results or Outcomes
Chronic ethanol exposure-induced facilitation of facial stimulation evoked by MF–GC synaptic transmission was abolished by PEAQX .
Safety And Hazards
Eigenschaften
IUPAC Name |
[[[(1S)-1-(4-bromophenyl)ethyl]amino]-(2,3-dioxo-1,4-dihydroquinoxalin-5-yl)methyl]phosphonic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17BrN3O5P/c1-9(10-5-7-11(18)8-6-10)19-17(27(24,25)26)12-3-2-4-13-14(12)21-16(23)15(22)20-13/h2-9,17,19H,1H3,(H,20,22)(H,21,23)(H2,24,25,26)/t9-,17?/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXZGNAZRWCBSBK-WFVOFKTRSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)Br)NC(C2=C3C(=CC=C2)NC(=O)C(=O)N3)P(=O)(O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC=C(C=C1)Br)NC(C2=C3C(=CC=C2)NC(=O)C(=O)N3)P(=O)(O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17BrN3O5P | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Peaqx | |
CAS RN |
459836-30-7 | |
Record name | PEAQX | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0459836307 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | PEAQX | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LE8K7M4APN | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.